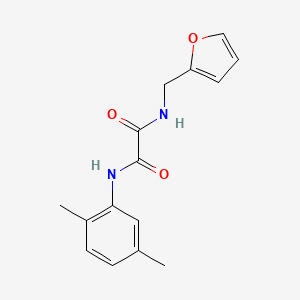
4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine, also known as MPFP, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine involves its interaction with the sigma-1 receptor and the dopamine transporter. 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine binds to the sigma-1 receptor, which leads to the modulation of various signaling pathways, including the ERK/MAPK and PI3K/Akt pathways. This results in the activation of various downstream targets, including the NMDA receptor, which is involved in learning and memory. 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine also inhibits the activity of the dopamine transporter, which leads to an increase in the extracellular concentration of dopamine in the brain.
Biochemical and Physiological Effects:
4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine has been found to have several biochemical and physiological effects, including the modulation of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects in animal models. 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine has also been found to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various neurodegenerative disorders, including Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine in lab experiments is its high affinity for the sigma-1 receptor, which makes it a potent modulator of various signaling pathways. 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. One of the limitations of using 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for the research on 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine, including the development of more potent and selective sigma-1 receptor modulators. 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine could also be used as a tool compound to study the role of the sigma-1 receptor in various physiological processes. Additionally, 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine could be used in the development of novel therapeutics for various neurological disorders, including depression, anxiety, and addiction.
Synthesemethoden
4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine can be synthesized using a multi-step process involving the reaction of 5-methyl-2-furan carboxylic acid with 2-phenylethylamine, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained by the reaction of the resulting amine with 4-methyl-2-pentanone.
Wissenschaftliche Forschungsanwendungen
4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine has been extensively studied for its potential applications in various fields, including neuroscience, drug discovery, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cognition, and mood regulation. 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine has also been found to modulate the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine a potential candidate for the treatment of various neurological disorders, including depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
4-methyl-4-(5-methylfuran-2-yl)-N-(2-phenylethyl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-15(20-13-12-17-8-6-5-7-9-17)14-19(3,4)18-11-10-16(2)21-18/h5-11,15,20H,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJUFFMOXHOUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dichlorobenzyl)-4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5106984.png)
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5106991.png)

![3-(1-naphthyl)-5-(1H-tetrazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107015.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)

![2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
![(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol](/img/structure/B5107056.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)
![4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5107068.png)



![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5107087.png)